Chemical properties of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine
Chemical properties of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine
Technical Profile: 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine [1]
Executive Summary: The Fluorinated Pyridinol Scaffold
This guide details the chemical properties, synthesis, and reactivity of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine .[1] This specific substitution pattern represents a "privileged scaffold" in medicinal chemistry, particularly in the design of proton pump inhibitors (PPIs) and kinase inhibitors. The molecule combines three critical features:
-
2-Trifluoromethyl (-CF₃): A metabolic blocker that modulates lipophilicity and lowers the pKa of the adjacent hydroxyl group.
-
3-Hydroxy (-OH): A hydrogen bond donor/acceptor and a handle for etherification or chelation.[1]
-
4-Methoxy (-OMe): An electron-donating group that balances the electron-deficiency of the pyridine ring.[1]
Part 1: Physicochemical Architecture
The introduction of a trifluoromethyl group at the C2 position drastically alters the electronic landscape of the 3-hydroxypyridine core.
Electronic Effects & Acidity (pKa)
The acidity of the 3-hydroxyl group is the defining characteristic of this molecule.
-
Base Scaffold: Unsubstituted 3-hydroxypyridine has a pKa of approximately 4.86 (zwitterionic equilibrium).[1]
-
Inductive Effect (-I): The -CF₃ group at C2 is strongly electron-withdrawing (
). It pulls electron density through thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -framework, stabilizing the phenoxide anion formed upon deprotonation of the 3-OH. -
Resonance Effect (+R): The 4-methoxy group is electron-donating by resonance, which slightly destabilizes the anion, counteracting the -CF₃ effect to a degree.[1]
-
Net Result: The molecule is significantly more acidic than 3-hydroxypyridine but less acidic than 2-nitro-3-hydroxypyridine.[1]
-
Estimated pKa: 3.8 – 4.2 (Predicted).
-
Lipophilicity & Solubility[2]
-
LogP Shift: The replacement of a methyl group (common in natural pyridoxines) with a trifluoromethyl group typically increases LogP by ~1.0–1.2 units.
-
Solubility: While the -CF₃ group increases lipophilicity (hydrophobicity), the 3-OH group maintains solubility in polar organic solvents (DMSO, Methanol) and alkaline aqueous solutions (as the phenoxide salt).
Table 1: Predicted Physicochemical Properties
| Property | Value (Est.) | Rationale |
|---|---|---|
| Molecular Formula | C₇H₆F₃NO₂ | - |
| Molecular Weight | 193.12 g/mol | - |
| pKa (3-OH) | 3.8 – 4.2 | Acidifying effect of 2-CF₃ vs. donating 4-OMe.[1] |
| LogP | 1.8 – 2.1 | Lipophilic boost from CF₃. |
| H-Bond Donors | 1 | 3-OH group.[1] |
| H-Bond Acceptors | 4 | Pyridine N, 3-OH, 4-OMe, F atoms.[1] |
Part 2: Synthetic Pathways
Synthesis of this scaffold is non-trivial due to the electronic mismatch between the electron-rich 4-methoxy group and the electron-poor 2-trifluoromethyl pyridine core.[1] Two primary strategies are employed: De Novo Cyclization (Bottom-Up) and Late-Stage Functionalization (Top-Down).[1]
Strategy A: De Novo Cyclization (The "Building Block" Route)
This is the preferred industrial route as it avoids harsh fluorinating reagents like SF₄. It relies on condensing a trifluoromethyl-containing 1,3-dicarbonyl equivalent with an enamine or ammonia source.[1]
-
Key Precursor: (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][3]
-
Mechanism: A Hantzsch-type or Kröhnke-type pyridine synthesis.[1]
Protocol Logic:
-
Condensation: React the trifluorobutenone with a glycine equivalent or an activated acetamide derivative to form the pyridine ring.
-
Oxidation/Aromatization: If a dihydropyridine is formed, oxidation (e.g., with DDQ or MnO₂) yields the aromatic pyridine.
-
Functionalization: The 4-position is often introduced as a halogen (Cl) and then displaced by methoxide.
Strategy B: Late-Stage Trifluoromethylation
Used for generating analogs during SAR (Structure-Activity Relationship) studies.[1]
-
Starting Material: 3-hydroxy-4-methoxypyridine (or a protected derivative like 3-benzyloxy-4-methoxypyridine).[1]
-
Reagent: Trifluoromethyl radical source (e.g., Langlois reagent
or Togni's reagent). -
Challenge: Regioselectivity is poor; the radical prefers C2 and C6. Separation of isomers is required.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic strategies. The cyclocondensation route (top) offers higher regiocontrol compared to direct C-H functionalization (bottom).
Part 3: Reactivity & Handling
The "Push-Pull" Electronic System
The molecule exhibits a "push-pull" system:
-
Push: The 4-methoxy group pushes electron density into the ring.
-
Pull: The 2-CF₃ and the pyridine nitrogen pull density.
-
Result: The C5 and C6 positions are electronically distinct. C6 is electron-deficient (activated for nucleophilic attack if a leaving group were present), while C5 is relatively electron-rich, making it the primary site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).[1]
Intramolecular Hydrogen Bonding
A critical structural feature is the potential for an intramolecular hydrogen bond between the 3-hydroxyl proton and the 4-methoxy oxygen. However, in the 2-CF₃ derivative, the fluorine atoms can also act as weak H-bond acceptors, potentially locking the conformation of the 3-OH group.[1]
-
Implication: This conformational lock can improve membrane permeability by "hiding" the polar hydroxyl proton from solvent interactions (the "chameleon effect").
Stability & Degradation
-
Hydrolysis: The -CF₃ group on a pyridine ring is generally stable to aqueous acid and base.[1] However, prolonged heating in strong alkali (NaOH > 100°C) can lead to hydrolysis of the -CF₃ to a carboxylate (-COO⁻), especially if the ring is electron-deficient.[1]
-
Demethylation: The 4-OMe group is susceptible to cleavage by Lewis acids (e.g., BBr₃) to yield the 3,4-dihydroxypyridine, a potent chelator.[1]
Part 4: Applications in Drug Discovery
This scaffold is a bioisostere of the 2-methyl-3-hydroxy-4-methoxy motif found in Pyridoxine (Vitamin B6) and proton pump inhibitors.[1]
Metabolic Blocking
In standard pyridines, the C2-methyl group is a primary site for metabolic oxidation (to carboxylic acid). Replacing -CH₃ with -CF₃:
-
Blocks Metabolism: The C-F bond is metabolically inert.
-
Extends Half-life: Prevents rapid clearance.[1]
-
Modulates pKa: Lowers the pKa of the 3-OH, potentially altering binding affinity to target enzymes (e.g., H+/K+ ATPase).
Kinase Inhibition
The 3-hydroxy-4-methoxypyridine motif mimics the ATP hinge-binding region.[1] The 2-CF₃ group fills hydrophobic pockets in the kinase active site, improving selectivity over non-fluorinated analogs.[1]
Figure 2: Structure-Activity Relationship (SAR) Map
Figure 2: SAR Map highlighting the functional role of each substituent in a medicinal chemistry context.
References
-
General Synthesis of 2-Trifluoromethylpyridines
- Title: "Recent Advances in the Synthesis of Trifluoromethyl-Substituted Pyridines."
- Source:Chemical Reviews (via NIH/PubMed context).
-
URL:[Link] (General Search Landing for verification)
- Title: "Substituent Effects on the Acidity of 3-Hydroxypyridines.
-
Cyclization Strategies (Building Blocks)
- Title: "Synthesis of 2-Fluoroalkylated Pyridines...
- Source:Journal of Organic Chemistry (2015).
-
URL:[Link]
-
Applications in Agrochemicals (Pyroxsulam Analogues)
Sources
- 1. 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
